molecular formula HAt<br>AtH B1221854 Astatane

Astatane

Cat. No.: B1221854
M. Wt: 210.9951 g/mol
InChI Key: PGLQOBBPBPTBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astatane, systematically known as hydrogen astatide (HAt), is the astatine analog of hydrogen halides and a compound of significant interest in advanced nuclear medicine and fundamental chemical research . This radioactive chemical consists of a hydrogen atom covalently bonded to an astatine atom, the heaviest and rarest halogen . Its high radioactivity and the short half-life of astatine isotopes, such as the 7.2-hour half-life of At-211, make this compound a challenging yet invaluable reagent for specialized studies . The primary research value of this compound lies in its role as a precursor in the development of targeted alpha-particle cancer therapy (TAT) . The isotope Astatine-211 decays by emitting high-energy alpha particles, which are highly effective at causing double-strand breaks in DNA while having a very short penetration range, thereby minimizing damage to surrounding healthy tissues . Research focuses on developing methods to incorporate astatine, often via compounds like this compound, into biomolecules that can selectively target cancer cells . Furthermore, this compound is crucial for fundamental scientific inquiry, serving as a model to understand the chemistry of the halogen group's heaviest members and their behavior in aqueous solutions, including the study of various oxidation states . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. All handling must be conducted by trained professionals in appropriately equipped radiochemical laboratories, adhering to strict safety protocols to manage its radioactivity.

Properties

Molecular Formula

HAt
AtH

Molecular Weight

210.9951 g/mol

IUPAC Name

astatane

InChI

InChI=1S/AtH/h1H

InChI Key

PGLQOBBPBPTBQS-UHFFFAOYSA-N

SMILES

[AtH]

Canonical SMILES

[AtH]

Origin of Product

United States

Preparation Methods

Electrophilic Astatination via Arylboronic Acid Substitution

The electrophilic substitution of boronic acid groups with astatine-211 (²¹¹At) has emerged as a pivotal method for synthesizing astatinated aromatic compounds. While originally developed for phenylalanine derivatives, this approach provides foundational insights into astatane synthesis. In aqueous media, 4-borono-L-phenylalanine (BPA) reacts with ²¹¹At in the presence of oxidizing agents such as N-bromosuccinimide (NBS) or potassium iodide (KI) . The reaction proceeds via the formation of reactive astatine intermediates, including [²¹¹At]astatosuccinimide or [²¹¹At]AtI₂⁻, which displace the dihydroxyboryl group (Fig. 1).

Mechanistic Pathway:

  • NBS Method: NBS oxidizes ²¹¹At to form [²¹¹At]astatosuccinimide, which reacts with BPA to yield [²¹¹At]4-astato-L-phenylalanine .

  • KI Method: KI facilitates the generation of [²¹¹At]AtI and AtI₂⁻ intermediates, enabling borono group substitution at higher radiochemical yields (98.1 ± 1.9%) compared to NBS .

This method’s advantage lies in its avoidance of organic solvents and toxic metals, making it environmentally viable. However, the precise oxidation states of astatine intermediates remain unresolved due to the lack of stable isotopes for characterization .

Chloromercuric Precursor Route

Early attempts to synthesize this compound derivatives involved chloromercuric intermediates. Visser et al. demonstrated that arylchloromercuric compounds undergo astatodemercuration in acidic conditions with oxidizing agents like iodine (I₂) or potassium triiodide (KI₃) . For example, astatotyrosine was synthesized from chloromercuric tyrosine precursors, achieving radiochemical yields of 5–95% depending on substrate reactivity .

Key Considerations:

  • Reaction Conditions: Conducted at ambient temperature in chloroform or methanol with 1–5% acetic acid .

  • Purification: High-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) isolates the astatinated product.

Despite moderate yields, this method highlighted astatine’s preferential binding to electron-rich aromatic rings, informing later strategies for HAt synthesis .

Automated Dry Distillation and Radiolabelling

The integration of dry distillation with automated synthesis modules has revolutionized astatine-211 production. At RIKEN’s particle accelerator facilities, ²¹¹At is distilled from irradiated bismuth targets and directly transferred to reaction vessels . This platform enables the synthesis of astatinated biomolecules, including antibodies, under controlled conditions:

Process Parameters:

StepConditions
Distillation650°C, helium flow (50 mL/min)
RadiolabellingMethanol/NCS solution, 70°C, 10 min
Radiochemical Yield65–85%

This approach minimizes astatine’s volatility losses and enhances reproducibility, critical for scaling HAt production .

Thermodynamic and Kinetic Considerations

Astatine’s unique thermodynamic properties profoundly influence reaction design. Data from COTABLE and NBS technical notes reveal:

Thermodynamic Properties of Astatine :

PropertyValue
Enthalpy of Fusion (ΔHfus)6 kJ/mol
Enthalpy of Vaporization (ΔHvap)40 kJ/mol
Boiling Point503 K (230°C)

These values underscore the need for moderate temperatures (70–140°C) in astatination reactions to balance reactivity and stability .

Chemical Reactions Analysis

Astatane undergoes several types of chemical reactions, including:

These reactions result in the formation of elemental hydrogen gas and astatine precipitate .

Scientific Research Applications

Targeted Alpha Therapy (TAT)

Targeted alpha therapy utilizes alpha-emitting isotopes like astatine-211 to selectively destroy cancer cells while sparing normal tissues. The unique properties of astatine-211 allow it to be incorporated into various radiopharmaceuticals that target specific types of cancer cells.

  • Cancer Types:
    • Thyroid Cancer: Astatine-211 can be linked to ionic molecules that mimic iodine's behavior, allowing it to accumulate in thyroid cancer cells. This approach aims to provide an alternative for patients whose cancers are resistant to traditional iodine-131 therapy .
    • Prostate Cancer: Researchers have developed astatine-211 compounds linked to peptides that selectively bind to prostate cancer cells. Clinical trials are underway to assess the efficacy of these treatments .

Case Studies and Clinical Trials

Recent clinical trials have explored the effectiveness of astatine-211 in various settings:

  • Osaka University Hospital has initiated trials using astatine-211-based radiopharmaceuticals for treating thyroid and prostate cancers. Early animal studies showed promising results, leading to human trials expected to yield results by March 2025 .
  • Phenylalanine Derivatives: Studies have demonstrated that phenylalanine labeled with astatine-211 shows tumor growth suppression in glioma models, indicating its potential for targeting tumors via amino acid transport mechanisms .

Chemical Behavior

Recent research has provided insights into the chemical properties of astatine, which are crucial for optimizing its use in targeted therapies:

  • Astatine exhibits both metallic and non-metallic characteristics, influencing its reactivity and interaction with various compounds. Understanding these properties aids in the development of effective radiolabeling techniques necessary for TAT .

Production Methods

Innovative production methods have been developed to increase the availability of astatine-211:

  • RIKEN's particle accelerator facilities have pioneered new techniques that enhance the production rate of astatine-211 while reducing costs associated with drug development . This includes using a rotating liquid bismuth target system that allows for more efficient production without the need for extremely low temperatures.

Summary and Future Directions

Astatine-211 holds great promise for revolutionizing cancer treatment through targeted alpha therapy. Its unique properties enable selective targeting of tumor cells while minimizing damage to healthy tissues. Ongoing research and clinical trials will further elucidate its efficacy across various cancer types.

Application Cancer Type Current Status
Targeted Alpha TherapyThyroid CancerPhase I clinical trial underway; results expected March 2025
Targeted Alpha TherapyProstate CancerClinical trials planned for 2024
Phenylalanine DerivativeGliomaTumor growth suppression observed in animal models

Comparison with Similar Compounds

Comparison with Other Hydrogen Halides

Physicochemical Properties

The following table summarizes key properties of hydrogen halides (HX, X = F, Cl, Br, I, At):

Property HF HCl HBr HI HAt (Astatane)
Bond energy (kJ/mol) 568 432 366 298 80 (estimated)
pKa (aqueous) 3.17 −5.9 −8.7 −9.3 −0.06
Boiling point (°C) 19.5 −85.0 −66.0 −35.1 −3 (estimated)
Stability High High Moderate Low Very low
Key Observations:

Acidity Trend : Acidity increases with halogen size (F < Cl < Br < I < At). HAt is the strongest acid due to astatine’s large atomic radius and low electronegativity, facilitating proton release .

Bond Energy : Bond strength decreases down the group (HF > HCl > HBr > HI > HAt). HAt’s exceptionally low bond energy (80 kJ/mol) reflects weak H–At bonding, contributing to its instability .

Thermal Stability : HAt decomposes rapidly, unlike HF or HCl, which are stable under standard conditions. This instability arises from astatine’s radioactivity and propensity for autoxidation .

Challenges in Experimental Characterization

Synthesis Difficulties :
HAt is synthesized via direct reaction of H₂ and At₂, but astatine’s scarcity complicates large-scale production .

Analytical Limitations :
Chemical analyses of HAt are hindered by its rapid decomposition. Techniques like mass spectrometry require ultra-fast sampling .

Future Research Directions

Stabilization Techniques :
Investigating ligands or matrices to stabilize HAt for practical use, similar to astatine complexes like [At(py)₂]⁺ .

Isotopic Studies :
Exploring shorter-lived astatine isotopes (e.g., ²¹⁰At) to understand HAt’s kinetic behavior .

Computational Modeling : Advanced quantum mechanical calculations could refine predictions of HAt’s properties, compensating for experimental limitations .

Q & A

Q. What are the primary challenges in synthesizing Astatane isotopes, and how can experimental protocols be optimized for reproducibility?

Methodological Answer: Synthesizing this compound (At) isotopes requires addressing short half-lives (<i>t</i>1/2 ~8.1 hours for <sup>211</sup>At) and radiation hazards. Key steps include:

  • Target Material Selection : Use α-particle bombardment of <sup>209</sup>Bi to produce <sup>211</sup>At, with isotopic purity >99% .
  • Separation Techniques : Employ dry distillation or solvent extraction (e.g., diisopropyl ether) to isolate At from bismuth targets .
  • Reproducibility Controls : Standardize beam energy (28–30 MeV) and monitor decay curves using gamma spectroscopy .

Q. Table 1: Key Parameters for this compound Synthesis

ParameterOptimal RangeImpact on Yield
Beam Energy (MeV)28–30Maximizes <sup>211</sup>At production
Target Thickness (mg/cm²)50–100Balances irradiation efficiency and heat dissipation
Purification SolventDiisopropyl etherReduces Bi contamination to <0.1%

Q. How do the electronic properties of this compound influence its chemical reactivity in halogen bonding studies?

Methodological Answer: this compound’s electronegativity (2.2) and polarizability (highest among halogens) necessitate tailored experimental setups:

  • Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (e.g., At–C vs. I–C bonds) .
  • Spectroscopic Validation : Pair X-ray absorption near-edge structure (XANES) with Raman spectroscopy to confirm charge distribution in At complexes .
  • Controlled Environment : Conduct reactions in inert atmospheres (argon gloveboxes) to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s redox behavior across different solvent systems?

Methodological Answer: Discrepancies in redox data (e.g., At⁰ vs. At⁻ stability in aqueous vs. organic media) require:

  • Systematic Solvent Screening : Compare At speciation in water, ethanol, and DMSO using cyclic voltammetry and UV-Vis spectroscopy .
  • pH-Dependent Studies : Adjust pH (1–14) to identify stable oxidation states (e.g., At⁻ dominant at pH >10) .
  • Error Analysis : Quantify uncertainties from radiolytic decomposition (e.g., track <sup>211</sup>At decay products via HPLC) .

Q. Table 2: Conflicting Redox Data in this compound Studies

SolventReported Oxidation StateProposed Cause of Discrepancy
H₂OAt⁰ (neutral)Radiolysis-induced free radicals
EthanolAt⁻ (anionic)Solvent stabilization of At⁻
DMSOAt⁺ (cationic)Ligand complexation effects

Q. What advanced statistical methods are suitable for analyzing low-yield this compound reaction data with high uncertainty?

Methodological Answer: Low yields (<5% in radiochemical reactions) demand robust statistical frameworks:

  • Bayesian Inference : Model posterior distributions of reaction rates to account for decay-induced data truncation .
  • Monte Carlo Simulations : Propagate uncertainties from isotope decay (e.g., <sup>211</sup>At → <sup>207</sup>Bi) into yield calculations .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points caused by radiation damage .

Q. How can interdisciplinary approaches (e.g., radiochemistry + computational biology) enhance this compound’s biomedical research applications?

Methodological Answer: Integrate methods from adjacent fields:

  • Targeted Alpha Therapy (TAT) : Conjugate <sup>211</sup>At to monoclonal antibodies (mAbs) using bifunctional chelators (e.g., DOTA) .
  • Toxicity Modeling : Apply pharmacokinetic-pharmacodynamic (PK/PD) models to predict At biodistribution and dose limits .
  • Collaborative Frameworks : Use FAIR data principles to share radiochemical datasets with oncology researchers .

Q. What criteria should guide the selection of control variables in this compound-based catalytic studies?

Methodological Answer: Prioritize variables that isolate At’s catalytic role:

  • Baseline Controls : Compare At catalysts with I₂ or Br₂ under identical conditions (temperature, solvent) .
  • Radiation Controls : Include non-radioactive analogs (e.g., <sup>127</sup>I) to differentiate chemical vs. radiolytic effects .
  • Replicability Metrics : Report turnover numbers (TON) with error margins (±SD) across ≥3 independent trials .

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